Histamine

Catalog No.
S590017
CAS No.
51-45-6
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Histamine

CAS Number

51-45-6

Product Name

Histamine

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)

InChI Key

NTYJJOPFIAHURM-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCN

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/
FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER

Synonyms

Ceplene, Histamine, Histamine Dihydrochloride, Histamine Hydrochloride, Peremin

Canonical SMILES

C1=C(NC=N1)CCN

Histamine Receptors and Signaling:

Histamine exerts its effects by binding to specific receptors on target cells. Four main histamine receptors (H1R, H2R, H3R, and H4R) have been identified, each with unique distributions and functions National Center for Biotechnology Information (NCBI), [Histamine and its receptors - PMC - NCBI: ]. Research focuses on understanding the specific roles of each receptor type in various tissues and disease states. This knowledge helps develop targeted therapies that block specific histamine receptors and their associated effects.

Histamine and Allergic Reactions:

Histamine plays a central role in the initiation and maintenance of allergic reactions. When allergens encounter immune cells, they trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on blood vessels and smooth muscle cells, causing vasodilation, increased mucus production, and bronchoconstriction, leading to allergy symptoms like runny nose, itchy eyes, and wheezing . Research on histamine and its receptors helps develop new antihistamines for better allergy management.

Histamine in the Gastrointestinal System:

Histamine stimulates the production of gastric acid in the stomach by binding to H2 receptors on parietal cells . Research explores the role of histamine in gastric acid regulation and its contribution to peptic ulcers and gastroesophageal reflux disease (GERD). This knowledge aids in developing medications like H2 receptor antagonists that reduce stomach acid production for treating these conditions.

Histamine in the Nervous System:

Histamine acts as a neurotransmitter in the brain, involved in regulating sleep-wake cycles, learning, and memory . Research investigates the role of histamine in neurological disorders like Alzheimer's disease and schizophrenia. Understanding these functions may lead to novel therapeutic strategies for these conditions.

Histamine is a biogenic amine that plays a critical role in various physiological processes, including neurotransmission, immune response, and gastric acid secretion. It is synthesized from the amino acid histidine through a decarboxylation reaction catalyzed by the enzyme histidine decarboxylase. Histamine exists in several forms, including histamine dihydrochloride, which is often used in pharmaceutical applications. Its structure comprises an imidazole ring and an amino group, making it a polar molecule that can interact with various receptors in the body.

Histamine's mechanism of action depends on its interaction with specific receptors in the body. There are four major histamine receptor types (H1-H4) []. When histamine binds to these receptors, it triggers a cascade of cellular responses responsible for various physiological effects.

  • H1 receptors: Primarily mediate allergic reactions, causing symptoms like runny nose, sneezing, and itching [].
  • H2 receptors: Regulate gastric acid secretion, smooth muscle contraction, and heart rate.
  • H3 receptors: Involved in neurotransmission, regulating sleep-wake cycles and cognitive function.
  • H4 receptors: Their exact function is still under investigation, but they may play a role in inflammation and immunity.

Histamine, at high levels, can be harmful.

  • Toxicity: Excessive histamine can cause allergic reactions, headaches, nausea, and vomiting. In severe cases, it can lead to anaphylaxis, a life-threatening allergic reaction.
  • Flammability: Histamine is not highly flammable but can burn if exposed to high temperatures.

Histamine undergoes several key reactions in biological systems:

  • Synthesis: Histamine is synthesized from histidine via the enzyme histidine decarboxylase:
    L histidinehistidine decarboxylaseHistamine+CO2\text{L histidine}\xrightarrow{\text{histidine decarboxylase}}\text{Histamine}+\text{CO}_2
  • Metabolism: Histamine is primarily metabolized through two pathways:
    • Oxidation: Catalyzed by diamine oxidase, leading to imidazole acetic acid.
    • Methylation: Catalyzed by histamine N-methyltransferase, producing tele-methylhistamine.
  • Receptor Interaction: Histamine interacts with four known receptors (H1, H2, H3, and H4), each mediating different physiological responses such as vasodilation, gastric acid secretion, and neurotransmission.

Histamine exerts diverse biological effects:

  • Neurotransmission: In the central nervous system, histamine functions as a neurotransmitter involved in arousal, learning, and memory.
  • Immune Response: It is released by mast cells and basophils during allergic reactions, contributing to inflammation and vasodilation.
  • Gastric Secretion: Histamine stimulates gastric acid secretion via H2 receptors on parietal cells in the stomach.

Histamine's pleiotropic nature allows it to influence various physiological processes and pathophysiological conditions.

Histamine can be synthesized through various methods:

  • Decarboxylation of Histidine: The most common method involves the enzymatic decarboxylation of L-histidine using histidine decarboxylase. This process can also be performed non-enzymatically under specific conditions:
    • A two-step non-enzymatic method has been developed that involves treating L-histidine with cyclohexenone as a catalyst to yield histamine dihydrochloride with high purity and yield .
  • Chemical Synthesis: Alternative synthetic routes involve

Histamine has several applications across different fields:

  • Pharmaceuticals: Used in allergy medications and treatments for gastric acid-related disorders.
  • Research: Histamine receptors are targets for drug development aimed at treating conditions like allergies, asthma, and neurological disorders.
  • Food Industry: Monitoring histamine levels in food products is crucial due to its role in foodborne illnesses.

Histamine interacts with various receptors and enzymes that modulate its effects:

  • Receptor Studies: Research has focused on the role of H3 autoreceptors in regulating histamine release and synthesis in the brain .
  • Enzyme Regulation: The activity of histidine decarboxylase is influenced by hormonal signals and neuronal factors, indicating complex regulatory mechanisms governing histamine synthesis .

Studies have shown that specific agonists and antagonists of histamine receptors can significantly alter physiological responses, making these interactions vital for therapeutic applications.

Several compounds share structural similarities or functional roles with histamine. Here are some notable examples:

CompoundSimilarityUnique Features
SerotoninBiogenic amineDerived from tryptophan; involved in mood regulation.
DopamineBiogenic amineDerived from tyrosine; plays a key role in reward pathways.
EpinephrineCatecholamineInvolved in fight-or-flight response; derived from phenylalanine.
TyramineBiogenic amineFormed from tyrosine; influences blood pressure regulation.

Histamine's unique imidazole ring structure distinguishes it from these compounds while also contributing to its diverse biological functions.

Chemical Structure and Physicochemical Properties

Histamine, systematically known as 2-(1H-imidazol-4-yl)ethanamine, possesses the molecular formula C₅H₉N₃ with a molecular weight of 111.1451 daltons. The compound's structure consists of an imidazole ring attached to an ethylamine chain, creating a unique heterocyclic amine with distinct chemical properties. Under physiological conditions, the amino group of the side chain becomes protonated, significantly influencing the molecule's biological activity and receptor binding characteristics.

The imidazole ring of histamine exhibits tautomeric behavior, existing in two distinct forms in aqueous solution. The nitrogen atom farther from the side chain, designated as the 'tele' nitrogen, and the nitrogen closer to the side chain, known as the 'pros' nitrogen, can each be protonated. The tele tautomer, N^τ^-H-histamine, demonstrates preference in solution compared to the pros tautomer, N^π^-H-histamine. This tautomeric equilibrium plays a crucial role in determining the compound's binding affinity to various histamine receptors.

Histamine possesses two basic centers: the aliphatic amino group and whichever nitrogen atom of the imidazole ring lacks a proton. The aliphatic amino group demonstrates a pKa value around 9.4, while the second nitrogen of the imidazole ring exhibits a pKa of approximately 5.8. Under normal physiological conditions, with human blood pH ranging from 7.35 to 7.45, the aliphatic amino group remains protonated while the imidazole nitrogen does not, resulting in histamine existing as a singly charged cation.

The physical properties of histamine base include a melting point of 83-84°C when obtained as a mineral oil mull. The hydrochloride and phosphorus salts form white hygroscopic crystals that dissolve readily in water or ethanol but demonstrate poor solubility in diethyl ether. Comprehensive solubility data reveals that histamine dihydrochloride achieves maximum concentrations of 18.41 mg/mL (100 mM) in both water and dimethyl sulfoxide.

Biosynthesis and Enzymatic Pathways

Histamine biosynthesis occurs through a single enzymatic step involving the decarboxylation of the amino acid histidine. This reaction is catalyzed exclusively by the enzyme histidine decarboxylase, which represents the sole member of the histamine synthesis pathway in mammals. The enzyme cannot be substituted by any other known decarboxylase, making histidine decarboxylase the primary and essential source of histamine in most mammals and eukaryotes.

Histidine decarboxylase is encoded by the histidine decarboxylase gene located on chromosome 15, region q21.1-21.2. The enzyme belongs to the group II pyridoxal-dependent decarboxylases, sharing structural similarities with aromatic-L-amino-acid decarboxylase and tyrosine decarboxylase. The enzyme utilizes pyridoxal 5'-phosphate as a cofactor, which is essential for its catalytic activity.

The enzyme undergoes significant post-translational processing to achieve its active form. Initially expressed as a 74 kilodalton polypeptide, histidine decarboxylase lacks enzymatic functionality in this form. Activation requires truncation of much of the protein's C-terminal chain, reducing the molecular weight to 54 kilodaltons. The active enzyme exists as a homodimer, with amino acids from opposing chains stabilizing the active site.

In the resting state, pyridoxal 5'-phosphate forms a covalent Schiff base with lysine 305, stabilized by hydrogen bonds to aspartate 273, serine 151, and serine 354 from the opposing chain. This complex arrangement ensures proper positioning of the cofactor for efficient histidine decarboxylation. The enzyme demonstrates significant sequence and structural similarities to other pyridoxal-dependent decarboxylases, particularly in the vicinity of the active site lysine 305.

Bacterial organisms also possess the capability to produce histamine using histidine decarboxylase enzymes that are evolutionally unrelated to those found in animals. Gram-positive bacteria employ a pyruvoyl-dependent histidine decarboxylase, while gram-negative bacteria utilize an enzyme similar to the eukaryotic pyridoxal-dependent version. This bacterial histamine production contributes to scombroid poisoning in spoiled fish and naturally occurs in fermented foods and beverages.

Metabolic Degradation Pathways

Histamine undergoes rapid inactivation through two primary degradative pathways once released from storage sites. The first pathway involves oxidative deamination catalyzed by diamine oxidase, while the second pathway utilizes N^τ^-methylation mediated by histamine N-methyltransferase. These enzymes work in tissue-specific patterns, with histamine N-methyltransferase predominating in the central nervous system and both enzymes contributing to peripheral tissue metabolism.

Diamine oxidase, also known as amine oxidase copper-containing 1, catalyzes the oxidative deamination of histamine to form imidazole acetaldehyde. This enzyme belongs to the amine oxidase family and is encoded by the AOC1 gene. The reaction proceeds according to the following stoichiometry: R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂. The resulting imidazole-4-acetaldehyde undergoes further oxidation by NAD-dependent aldehyde dehydrogenase to produce imidazole-4-acetic acid.

Histamine N-methyltransferase represents the primary degradative enzyme in the central nervous system, transferring a methyl group from S-adenosyl-L-methionine to histamine. This enzyme is encoded by the HNMT gene located on chromosome 2 and exists as a cytoplasmic protein with a molecular mass of 33 kilodaltons. The enzyme comprises two structural domains: the methyltransferase domain containing the active site with classic methyltransferase fold, and the substrate binding domain that interacts with histamine.

The N^τ^-methylation reaction produces N^τ^-methylhistamine, which demonstrates significantly reduced biological activity compared to histamine. This metabolite can undergo further processing by monoamine oxidase B or diamine oxidase, ultimately leading to the formation of N^τ^-methylimidazoleacetic acid. The methylated metabolites are primarily excreted in urine and serve as biomarkers for histamine production and metabolism.

Additional metabolic pathways contribute to histamine degradation, including processing by monoamine oxidase-B and aldehyde dehydrogenase 2, which further process the immediate metabolites for excretion or recycling. The overall metabolic profile shows that 2-3% of histamine is excreted as free histamine, 4-8% as N^τ^-methylhistamine, 42-47% as N^τ^-methylimidazoleacetic acid, 9-11% as imidazole acetic acid, and 16-23% as imidazole acetic acid riboside.

Physiological Roles in Immune and Neurological Systems

Histamine orchestrates complex physiological responses through its interaction with four distinct G-protein coupled receptors: histamine H1 receptor, histamine H2 receptor, histamine H3 receptor, and histamine H4 receptor. Each receptor subtype demonstrates unique tissue distribution patterns and intracellular signaling mechanisms, enabling histamine to exert diverse and sometimes opposing effects depending on the cellular context.

The histamine H1 receptor mediates many of the compound's inflammatory and allergic responses through phospholipase C activation, leading to increased intracellular calcium and protein kinase C activation. This receptor is expressed on endothelial cells, nerve cells, epithelial cells, neutrophils, eosinophils, monocytes, macrophages, dendritic cells, and T and B lymphocytes. Histamine H1 receptor activation promotes allergic reactions, eosinophil and neutrophil chemotaxis, and enhanced antigen presentation capacity while supporting T helper 1 cell responses and interferon-gamma activity.

The histamine H2 receptor operates through adenylyl cyclase activation, increasing cyclic adenosine monophosphate levels and activating protein kinase A signaling pathways. This receptor demonstrates expression patterns similar to histamine H1 receptor but produces generally opposing effects. Histamine H2 receptor activation increases interleukin-10 production and humoral immunity while suppressing cellular immunity and inhibiting T helper 2 cell responses.

In the central nervous system, histamine functions as a crucial neurotransmitter involved in arousal, attention, and sleep-wake cycle regulation. The histaminergic neurons in the tuberomamillary nucleus demonstrate high activity during waking and attention periods while showing low or absent activity during sleep. These neurons influence cortical activity both directly and indirectly by stimulating cholinergic neurons of the basal forebrain.

The histamine H3 receptor serves primarily as an autoreceptor, providing negative feedback regulation of histamine release from histaminergic neurons. This receptor also modulates the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine. The histamine H3 receptor demonstrates predominant expression in the brain, particularly on histaminergic neurons, and contributes to the regulation of neurogenic inflammation.

The histamine H4 receptor, discovered most recently, shows preferential expression on immune cells and contributes significantly to inflammatory responses. This receptor mediates chemotaxis of eosinophils and mast cells, influences T cell differentiation, and modulates dendritic cell activation. Histamine H4 receptor activation enhances the production of inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and various chemokines.

Research has demonstrated that histamine plays crucial roles in both promoting and regulating immune responses, exhibiting a dichotomous nature that contributes to both pathological processes and homeostatic functions. The compound's ability to modulate immune cell function depends heavily on the specific receptor subtypes engaged and the local cellular environment. This complexity explains histamine's involvement in diverse conditions ranging from acute allergic reactions to chronic inflammatory diseases and neurological disorders.

[2] [3] [8]

Role of L-Histidine Decarboxylase (HDC)

L-Histidine decarboxylase (HDC) is the primary enzyme responsible for catalyzing the conversion of L-histidine to histamine in mammals [4]. This enzyme plays a crucial role as the sole member of the histamine synthesis pathway, making it indispensable for histamine production [8]. HDC belongs to the group II pyridoxal-dependent decarboxylase family, which includes other enzymes such as aromatic-L-amino-acid decarboxylase and tyrosine decarboxylase [8].

The structure and processing of HDC are essential for its enzymatic activity [4]. HDC is initially synthesized as a 74 kDa polypeptide that functions as a proenzyme with little to no enzymatic activity [4]. To become catalytically active, the proenzyme undergoes post-translational processing through cleavage near its C-terminus, presumably by Caspase-9 [4]. This cleavage yields a 53 kDa N-terminal subunit and a 20 kDa C-terminal subunit [4]. The 20 kDa C-terminal subunit is believed to possess inhibitory activity, while the 53 kDa N-terminal subunit forms a homodimer that constitutes the active decarboxylase [4] [8].

FeatureDescription
Initial form74 kDa polypeptide (proenzyme with little or no enzymatic activity)
ProcessingPost-translational cleavage near C-terminus, likely by Caspase-9
Active form53 kDa N-terminal subunit forms active homodimer; 20 kDa C-terminal subunit has inhibitory activity
StructureGroup II pyridoxal-dependent decarboxylase with PLP covalently bound to lysine 305
Active siteStabilized by hydrogen bonds to aspartate 273, serine 151, and serine 354 from opposing chain

Table 2: Structure and Processing of L-Histidine Decarboxylase (HDC) [4] [8] [10]

The active site of HDC contains pyridoxal 5'-phosphate (PLP) covalently bound to lysine 305 through a Schiff base linkage [8] [10]. This active site is stabilized by hydrogen bonds to nearby amino acids, including aspartate 273, serine 151, and serine 354 from the opposing chain of the homodimer [8]. The structural arrangement of the active site is critical for the enzyme's ability to catalyze the decarboxylation reaction efficiently [10].

Several potent HDC inhibitors have been identified, including histidine derivatives such as α-fluoromethyl histidine, histidine methyl ester, and pyridoxal histidine methyl ester [4]. α-Fluoromethyl histidine, in particular, functions as an irreversible, highly selective "suicide" inhibitor that binds to HDC and inactivates it, although this inhibition often has little immediate effect on histamine stores or transmission [2] [4]. These inhibitors have been valuable tools for studying histamine synthesis but have not been further developed for clinical use [4].

Genetic Regulation and Tissue-Specific Expression

The expression of the histidine decarboxylase gene is subject to complex regulatory mechanisms that ensure appropriate histamine production in different tissues and under various physiological conditions [1] [4]. The human HDC gene is located on chromosome 15, region q21.1-21.2, and contains multiple exons and introns with regulatory regions that control its expression [13]. Genetic studies have revealed that mutations in the HDC gene can have significant physiological consequences, such as the nonsense mutation W317X identified in a family of patients with Tourette syndrome [4].

Epigenetic modifications play a crucial role in regulating HDC gene expression [4]. Monomethylation of lysine 4 on histone 3 (H3K4me1) marks genes that are poised to be transcribed, whereas acetylation of lysine 27 on histone 3 (H3K27ac) identifies genes that are actively being transcribed [4]. The combined presence of these histone modifications predicts enhancer activity and influences HDC gene expression in different cell types [4].

Several transcription factors are involved in regulating HDC gene expression [4]. The GATA2 transcription factor induces MITF expression and directly regulates HDC gene expression [4]. MITF binds to the -8.8 kb HDC enhancer and drives its enhancer activity [4]. Studies have shown that MITF overexpression can largely restore HDC gene expression in GATA2-deficient mast cells, suggesting that these two transcription factors together direct full HDC gene transcription in a feed-forward manner [4].

Regulatory FactorMechanismEffect on HDC Expression
GATA2 transcription factorInduces MITF expression and directly regulates HDC gene expressionPositive regulation; GATA2-deficient mast cells show reduced HDC expression
MITF transcription factorBinds to -8.8 kb HDC enhancer and drives enhancer activityPositive regulation; MITF overexpression restores HDC expression in GATA2-deficient cells
Enhancer regionsTwo putative enhancers located at -8.8 kb upstream and +0.3 kb downstream from HDC transcription start siteThe -8.8 kb enhancer increases minimal HDC promoter activity in luciferase reporter assays
Epigenetic modificationsH3K4me1 marks genes poised for transcription; H3K27ac identifies actively transcribed genesCombined presence of H3K4me1 and H3K27ac modifications predicts enhancer activity
Tissue-specific transcription factorsDifferent transcription factors regulate HDC in different tissues (e.g., basal ganglia vs. ECL cells)Enables tissue-specific expression patterns of HDC

Table 5: Genetic Regulation of Histidine Decarboxylase (HDC) Expression [4] [13]

Histamine is synthesized primarily by specific cell types in various tissues, including mast cells, basophils, histaminergic neurons in the basal ganglia of the brain, and enterochromaffin-like (ECL) cells in the stomach [1] [4]. These cells produce large amounts of histamine and are considered the major histamine-producing cells in mammals [1]. Additionally, a population of CD11b+Ly6G+Ly6Clow myeloid cells has been found to accumulate in the lungs during sepsis and produce significant amounts of histamine [15].

The regulation of HDC expression varies among different cell types [1] [4]. In mast cells and basophils, HDC expression is increased by various stimuli, including IgE-FcεRI crosslinking and cytokines such as IL-3, IL-18, IL-33, GM-CSF, and SCF [1] [4]. In the brain, HDC mRNA is expressed exclusively in the basal ganglia, although the mechanisms involved in HDC gene regulation in this region are currently unknown [4]. In the stomach, histamine is synthesized by ECL cells and released upon stimulation by gastrin and acetylcholine [4]. The regulatory mechanisms controlling HDC expression in ECL cells are distinct from those in other tissues, highlighting the tissue-specific nature of HDC regulation [4].

Cell/Tissue TypeLocationRegulation
Mast cellsConnective tissues throughout bodyIncreased by IgE-FcεRI crosslinking, IL-3, IL-18, IL-33, GM-CSF, SCF
BasophilsCirculationIncreased by cytokines (IL-3, IL-18, IL-33)
Histaminergic neuronsBasal ganglia of brainPoorly understood, mutations linked to Tourette syndrome
Enterochromaffin-like (ECL) cellsGastric mucosaIncreased by gastrin and acetylcholine
CD11b+Ly6G+Ly6Clow myeloid cellsAccumulate in lungs during sepsisIncreased during inflammatory conditions

Table 3: Tissue-Specific Expression of Histidine Decarboxylase [1] [4] [15]

Species-Specific Variations in Histamine Production

Histamine production exhibits significant variations across different species, particularly in terms of the cell types involved and the physiological responses elicited [12] [14]. While histamine is present in the gastric mucosa of all vertebrates, where it functions as a regulatory molecule for acid gastric secretion, its presence in mast cells varies considerably among different taxonomic groups [14].

In mammals, histamine is stored in high amounts within mast cells and plays crucial roles in inflammatory and allergic responses [12] [14]. When released, mammalian histamine triggers robust physiological effects, including vasodilation, increased vascular permeability, and smooth muscle contraction [12]. These responses form the basis of allergic reactions and other inflammatory processes in mammals [12].

Interestingly, the presence of histamine in mast cells follows a complex evolutionary pattern across vertebrate species [12] [14]. Fish belonging to the Perciformes order, which represents the largest and most evolutionarily advanced order of teleosts, possess mast cells that contain histamine [12] [14]. These fish exhibit inflammatory responses to histamine, including branchial blood vessel constriction and intestinal smooth muscle contraction [12]. In contrast, most other teleost fish, such as those belonging to the orders Salmoniformes, Cypriniformes, Anguilliformes, and Pleuronectiformes, have mast cells that are devoid of histamine or contain only minimal amounts [12] [14].

Amphibians generally have mast cells that lack histamine or contain only trace amounts, as demonstrated in frogs [12] [14]. These animals show minimal response to intravascular histamine injection, further supporting the absence of significant histamine-mediated inflammatory pathways [12] [14]. In reptiles, however, histamine is present in mast cells and contributes to inflammatory responses [12] [14].

Taxonomic GroupHistamine in Mast CellsHistamine in Gastric MucosaResponse to Histamine
MammalsPresent in high amountsPresentStrong inflammatory and allergic responses
Perciformes (advanced teleost fish)PresentPresentInflammatory response, vessel constriction
Other teleost fish (Salmoniformes, Cypriniformes, etc.)Absent or minimalPresentMinimal response to intravascular histamine
AmphibiansAbsent or minimal (trace amounts in some frogs)PresentMinimal response to intravascular histamine
ReptilesPresentPresentInflammatory response

Table 4: Species-Specific Variations in Histamine Production [12] [14]

The evolutionary history of histamine storage in mast cells appears to be complex [12] [14]. While it was previously thought that this feature evolved in the immediate ancestors of primitive reptiles, research has revealed that it developed independently in Perciform fish during the Lower Eocene, between 55 and 45 million years ago [12] [14]. This suggests that the ability to store and use histamine as an inflammatory mediator evolved multiple times throughout vertebrate evolution [12] [14].

The genetic basis for these species-specific variations involves differences in the histamine biosynthesis pathway [6] [12]. In some bacterial species, such as Tetragenococcus, the histidine decarboxylase gene is located on plasmids, and a transposase gene (tnpA) has been found adjacent to the histamine-biosynthesis gene cluster [6]. This suggests that horizontal gene transfer may have contributed to the acquisition of histamine production capability in certain organisms [6]. The ratio of histamine-producing to non-histamine-producing variants within a species can also influence overall histamine production, as demonstrated in studies of Tetragenococcus halophilus [6].

Physical Description

Solid

Color/Form

NEEDLES FROM CHLOROFORM

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.079647300 g/mol

Monoisotopic Mass

111.079647300 g/mol

Boiling Point

209-210 °C @ 18 MM HG

Heavy Atom Count

8

LogP

-0.7 (LogP)
-0.70

Melting Point

83-84 °C
86 °C

UNII

820484N8I3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Histamine phosphate is indicated as a diagnostic aid for the evaluation of gastric acid secretory function.

Therapeutic Uses

EXPTL USE: IN VET MEDICINE PRIMARILY FOR EXPTL PRODN OF ULCERS IN DOGS & HOGS, & OCCASIONALLY TO DETERMINE STATUS OF HYDROCHLORIC ACID SECRETION IN STOMACH OF DOGS BY USE OF "DIAGNEX BLUE-TEST" OR "GASTRO-TEST"...
EXPTL USE: ...ATTEMPTS HAVE BEEN MADE TO DESENSITIZE PT /TO HISTAMINE ALLERGIES/ WITH COURSES OF HISTAMINE INJECTIONS. THERE IS NO EXPTL EVIDENCE THAT SUCH REGIMES INDUCE SIGNIFICANT TOLERANCE...& PROCEDURE HAS NOT MET WITH GENERAL ACCEPTANCE.
PRACTICAL APPLICATIONS OF HISTAMINE FALL INTO TWO CATEGORIES: 1ST, ITS USES AS DIAGNOSTIC AGENT, WHICH FOR MOST PART ARE ON A SOUND PHYSIOLOGICAL BASIS; &, 2ND, ITS MORE CONTROVERSIAL USES IN THERAPY, ESP OF DISEASES OF ALLERGY.
AS DIAGNOSTIC AGENT IT IS OF VALUE IN TESTING FOR FUNCTIONAL CAPACITY OF GASTRIC GLANDS. IF NO ACID IS SECRETED FOLLOWING INJECTION OF 0.25-0.5 MG (USUALLY AS 1:1000 SOLN), A TRUE GASTRIC ACHYLIA EXISTS.
For more Therapeutic Uses (Complete) data for HISTAMINE (10 total), please visit the HSDB record page.

Mechanism of Action

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively.
...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS...
...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS...
...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA.
MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED.
CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

51-45-6

Absorption Distribution and Excretion

Readily absorbed after parenteral administration.
HISTAMINE IS READILY ABSORBED AFTER PARENTERAL INJECTION...
THE VARIOUS METAB, WHICH HAVE LITTLE OR NO PHARMACOLOGICAL ACTIVITY, ARE EXCRETED IN URINE.
HISTAMINE & N-METHYLHISTAMINE ACCUM IN TISSUE DEPOTS.

Metabolism Metabolites

Primarily hepatic. Histamine is rapidly metabolized by methylation and oxidation. Methylation involves ring methylation and catalyzation by the enzyme histamine-N-methyltransferase, producing N-methylhistamine, which is mostly converted to N-methyl imidazole acetic acid. 2 to 3% excreted as free histamine, 4 to 8% as N-methylhistamine, 42 to 47% as N-methyl imidazole acetic acid, 9 to 11% as imidazole acetic acid, and 16 to 23% as imidazole acetic acid riboside.
IN MAN THERE ARE 2 MAJOR PATHS OF HISTAMINE METAB. MORE IMPORTANT ONE INVOLVES RING METHYLATION & IS CATALYZED BY...HISTAMINE-N-METHYLTRANSFERASE (IMIDAZOLE-N-METHYLTRANSFERASE, INMT). MOST OF PRODUCT, METHYLHISTAMINE, IS CONVERTED BY MONOAMINE OXIDASE TO METHYL IMIDAZOLE ACETIC ACID (METHYL IMAA).
IN OTHER PATH, HISTAMINE UNDERGOES OXIDATIVE DEAMINATION CATALYZED MAINLY BY DIAMINOXIDASE (DAO), ALSO CALLED "HISTAMINASE"... THE PRODUCTS ARE IMIDAZOLE ACETIC ACID (IMAA) &, EVENTUALLY, ITS RIBOSIDE.
.../MUCH OF VERY LARGE AMT OF HISTAMINE GIVEN ORALLY/ IS CONVERTED BY INTESTINAL BACTERIA TO N-ACETYLHISTAMINE.

Wikipedia

Histamine
Para-Azoxyanisole

Drug Warnings

/WHEN HISTAMINE IS EMPLOYED TOPICALLY TO EYE IN CONCN FROM 0.1 TO 10% IT CAUSES/ VASODILATION & EDEMA OF CONJUNCTIVA.

Use Classification

Human drugs -> Ceplene -> EMA Drug Category
Immunostimulants -> Human pharmacotherapeutic group

Methods of Manufacturing

PRODUCED FROM HISTIDINE BY PNEUMOCOCCI OR B COLI: LEVY-BRUHL, UNGAR, ANN INST PASTEUR 61, 828 (1938).

General Manufacturing Information

1H-Imidazole-5-ethanamine: ACTIVE

Analytic Laboratory Methods

BIOLOGICAL METHOD; 18.067, FLUOROMETRIC METHOD; & 18.072, COLORIMETRIC METHOD FOR DETERMINATION OF HISTAMINE IN FISH & OTHER MARINE PRODUCTS.
DIRECT ANALYSIS OF HISTAMINE BY HPLC THROUGH VISUALIZATION OF EMERGING SUBSTANCES BY EXAM OF ELUATES AT 208 NM USING COLUMN OF MICROPARTICULATE SILICA GEL, TREATED WITH BETA-CYANOETHYLTRIETHOXYSILANE & HCL. METHOD IS SIMPLE, SELECTIVE, PRECISE & SENSITIVE TO 1 MCG/ML.

Interactions

INHIBITORY EFFECT OF METHAMIDE (POTENT H2 ANTAGONIST) ON GASTRIC ACID SECRETION ELICITED BY CONTINUOUS HISTAMINE IV INFUSION IN MAX EFFECTIVE DOSE (20 UMOLE/HR) IN DOGS IS SHOWN TO BE APPROX 20%/10 UMOLE/KG AFTER 1.5 HR. COMPARABLE EFFECTS WERE OBSERVED IN NORMAL HUMANS IN SAME STUDY. /H2-RECEPTOR ANTAGONISTS, FROM TABLE/
IN GUINEA PIGS, DEATH BY ASPHYXIA FOLLOWS QUITE SMALL DOSES OF HISTAMINE, YET ANIMAL MAY SURVIVE A HUNDRED LETHAL DOSES OF HISTAMINE IF GIVEN AN H1-BLOCKING DRUG. IN SAME SPECIES, H1 ANTAGONISTS OFFER STRIKING PROTECTION AGAINST ANAPHYLACTIC BRONCHOSPASM, BUT THIS IS NOT SO IN MAN... /H1-RECEPTOR ANTAGONISTS/

Stability Shelf Life

STABLE IN AIR BUT IS AFFECTED BY LIGHT /PHOSPHATE/

Dates

Last modified: 08-15-2023

[Histamine signaling restores retrieval of forgotten memories]

Hiroshi Nomura
PMID: 34470934   DOI: 10.1254/fpj.21049

Abstract

Histamine is a biological amine that functions as a neurotransmitter in the brain to regulate arousal, appetite, and cognitive functions. Many pharmacological studies using histamine receptor agonists and antagonists have found that histamine promotes memory consolidation and retrieval. More recently, we have revealed that the activation of the brain histaminergic system by H
R antagonists/inverse agonists restores retrieval of forgotten long-term memory in mice and humans. The recovery of memory retrieval may involve histamine-induced excitatory effects. Histamine may increase neuronal excitability throughout the neural circuit, including both neurons that are and are not recruited into the memory trace, similar to noise added to the neural circuits for memory retrieval. Stochastic resonance can explain how adding noise to the circuit enhances memory retrieval. Memory is processed not only by consolidation and retrieval, but also by various processes such as maintenance, reconsolidation, extinction, and reinstatement. Further studies that separately analyze the memory processes are needed to elucidate the whole picture of the effects of histamine on learning and memory. Regarding the human histaminergic system, alterations in histamine signaling have been reported in several neuropsychiatric disorders, and these changes have been suggested to be involved in cognitive dysfunction in patients with the neuropsychiatric disorders. Therefore, the drugs that modulate histamine signaling, including H
R antagonists/inverse agonists, may be effective in the treatment of cognitive dysfunction, including Alzheimer's disease.


Presence of Biogenic Amines in Food and Their Public Health Implications: A Review

Abdullah Khalid Omer, Rebin Rafaat Mohammed, Peshraw S Mohammed Ameen, Zaniar Ali Abas, Kamil Ekici
PMID: 34375430   DOI: 10.4315/JFP-21-047

Abstract

Essential foods as part of a daily meal may include numerous kinds of biogenic amines (BAs) at various concentrations. BAs have a variety of toxicological effects on human health and have been linked to multiple outbreaks of foodborne disease. BAs also are known to cause cancer based on their ability to react with nitrite salts, resulting in the production of carcinogenic organic compounds (nitrosamines). Ingestion of large quantities of BAs in food causes toxicological effects and health disorders, including psychoactive, vasoactive, and hypertensive effects and respiratory, gastrointestinal, cardiovascular, and neurological disorders. The toxicity of BAs is linked closely to the BAs histamine and tyramine. Other amines, such as phenylethylamine, putrescine, and cadaverine, are important because they can increase the negative effects of histamine. The key method for reducing BA concentrations and thus foodborne illness is management of the bacterial load in foods. Basic good handling and hygiene practices should be used to control the formation of histamine and other BAs and reduce the toxicity histamine and tyramine. A better understanding of BAs is essential to enhance food safety and quality. This review also includes a discussion of the public health implications of BAs in foods.


In Vitro Study of Permeability in Lymphatic Endothelial Cells Responding to Histamine

Hongjiang Si
PMID: 34331241   DOI: 10.1007/978-1-0716-1480-8_5

Abstract

Histamine is well characterized to cause hyperpermeability in both blood and lymphatic endothelial cells (BECs and LECs) in infection and inflammation. The increased permeability impairs the barrier function of vessels to fluid, soluble electrolytes, and proteins, resulting in the swelling of interstitial tissues, termed edema and lymphedema. Here, we describe two approaches to study the permeability of LECs, to macromolecules or to electrolytes, upon histamine stimulation in vitro.


Histamine receptors, agonists, and antagonists in health and disease

Pertti Panula
PMID: 34225942   DOI: 10.1016/B978-0-12-820107-7.00023-9

Abstract

Histamine in the brain is produced by a group of tuberomamillary neurons in the posterior hypothalamus and a limited number of mast cells in different parts of the brain. Four G-protein-coupled receptors mediate the effects of histamine. Two of these receptors, H3 and H4 receptors, are high-affinity receptors in the brain and immune system, respectively. The two classic histamine receptors, H1 receptor and H2 receptor, are well known as drug targets for allergy and gastric ulcer, respectively. These receptors have lower affinity for histamine than the more recently discovered H3 and H4 receptors. The H1 and H2 receptors are important postsynaptic receptors in the brain, and they mediate many of the central effects of histamine on, e.g., alertness and wakefulness. H3 receptor is a pre- and postsynaptic receptor, which regulates release of histamine and several other neurotransmitters, including serotonin, GABA, and glutamate. H4 receptor is found in cerebral blood vessels and microglia, but its expression in neurons is not yet well established. Pitolisant, a H3 receptor antagonist, is used to treat narcolepsy and hypersomnia. H1 receptor antagonists have been used to treat insomnia, but its use requires precautions due to potential side effects. H2 receptor antagonists have shown efficacy in treatment of schizophrenia, but they are not in widespread clinical use. H4 receptor ligands may in the future be tested for neuroimmunological disorders and potentially neurodegenerative disorders in which inflammation plays a role, but clinical tests have not yet been initiated.


The tuberomamillary nucleus in neuropsychiatric disorders

Ling Shan, Rolf Fronczek, Gert Jan Lammers, Dick F Swaab
PMID: 34225943   DOI: 10.1016/B978-0-12-820107-7.00024-0

Abstract

The tuberomamillary nucleus (TMN) is located within the posterior part of the hypothalamus. The histamine neurons in it synthesize histamine by means of the key enzyme histidine decarboxylase (HDC) and from the TMN, innervate a large number of brain areas, such as the cerebral cortex, hippocampus, amygdala as well as the thalamus, hypothalamus, and basal ganglia. Brain histamine is reduced to an inactivated form, tele-methylhistamine (t-MeHA), by histamine N-methyltransferase (HMT). In total, there are four types of histamine receptors (H
Rs) in the brain, all of which are G-protein coupled. The histaminergic system controls several basal physiological functions, including the sleep-wake cycle, energy and endocrine homeostasis, sensory and motor functions, and cognitive functions such as attention, learning, and memory. Histaminergic dysfunction may contribute to clinical disorders such as Parkinson's disease, Alzheimer's disease, Huntington's disease, narcolepsy type 1, schizophrenia, Tourette syndrome, and autism spectrum disorder. In the current chapter, we focus on the role of the histaminergic system in these neurological/neuropsychiatric disorders. For each disorder, we first discuss human data, including genetic, postmortem brain, and cerebrospinal fluid studies. Then, we try to interpret the human changes by reviewing related animal studies and end by discussing, if present, recent progress in clinical studies on novel histamine-related therapeutic strategies.


Cera Flava Alleviates Atopic Dermatitis by Activating Skin Barrier Function via Immune Regulation

Gunhyuk Park, Byeong Cheol Moon, Goya Choi, Hye-Sun Lim
PMID: 34299150   DOI: 10.3390/ijms22147531

Abstract

Cera Flava (CF), a natural extract obtained from beehives, is widely used in dermatological products owing to its wound healing, wrinkle reduction, UV-protective, and skin cell turnover stimulation effects. However, its effect on AD-like skin lesions is unknown. In this study, we used a mouse model of AD to evaluate the effects of CP at the molecular and phenotypic levels. Topical house dust mite (HDM) sensitization and challenge were performed on the dorsal skin of NC/Nga mice to induce AD-like cutaneous lesions, phenotypes, and immunologic responses. The topical application of CF for 6 weeks relieved HDM-induced AD-like phenotypes, as quantified by the dermatitis severity score, scratching frequency, and skin moisture. CP decreased immunoglobulin E, histamine, and thymic stromal lymphopoietin levels. Histopathological analysis showed that CF decreased epidermal thickening and the number of mast cells. CF attenuated HDM-induced changes in the expression of skin barrier-related proteins. Furthermore, CF decreased the mRNA levels of inflammatory factors, including interleukin (
)
and
in dorsal skin tissue via the TLR2/MyD88/TRAF6/ERK pathway. CF influences skin barrier function and immune regulation to alleviate AD symptoms. It may therefore be an effective alternative to topical steroids for the treatment of AD.


Histamine Intolerance-The More We Know the Less We Know. A Review

Martin Hrubisko, Radoslav Danis, Martin Huorka, Martin Wawruch
PMID: 34209583   DOI: 10.3390/nu13072228

Abstract

The intake of food may be an initiator of adverse reactions. Food intolerance is an abnormal non-immunological response of the organism to the ingestion of food or its components in a dosage normally tolerated. Despite the fact that food intolerance is spread throughout the world, its diagnosing is still difficult. Histamine intolerance (HIT) is the term for that type of food intolerance which includes a set of undesirable reactions as a result of accumulated or ingested histamine. Manifestations may be caused by various pathophysiological mechanisms or a combination of them. The problem with a "diagnosis" of HIT is precisely the inconstancy and variety of the manifestations in the same individual following similar stimuli. The diagnosing of HIT therefore requires a complex time-demanding multidisciplinary approach, including the systematic elimination of disorders with a similar manifestation of symptoms. Among therapeutic approaches, the gold standard is a low-histamine diet. A good response to such a diet is considered to be confirmation of HIT. Alongside the dietary measures, DAO supplementation supporting the degradation of ingested histamine may be considered as subsidiary treatment for individuals with intestinal DAO deficiency. If antihistamines are indicated, the treatment should be conscious and time-limited, while 2nd or 3rd generation of H
antihistamines should take precedence.


Histamine: A Bacterial Signal Molecule

Tino Krell, José A Gavira, Félix Velando, Matilde Fernández, Amalia Roca, Elizabet Monteagudo-Cascales, Miguel A Matilla
PMID: 34204625   DOI: 10.3390/ijms22126312

Abstract

Bacteria have evolved sophisticated signaling mechanisms to coordinate interactions with organisms of other domains, such as plants, animals and human hosts. Several important signal molecules have been identified that are synthesized by members of different domains and that play important roles in inter-domain communication. In this article, we review recent data supporting that histamine is a signal molecule that may play an important role in inter-domain and inter-species communication. Histamine is a key signal molecule in humans, with multiple functions, such as being a neurotransmitter or modulator of immune responses. More recent studies have shown that bacteria have evolved different mechanisms to sense histamine or histamine metabolites. Histamine sensing in the human pathogen
was found to trigger chemoattraction to histamine and to regulate the expression of many virulence-related genes. Further studies have shown that many bacteria are able to synthesize and secrete histamine. The release of histamine by bacteria in the human gut was found to modulate the host immune responses and, at higher doses, to result in host pathologies. The elucidation of the role of histamine as an inter-domain signaling molecule is an emerging field of research and future investigation is required to assess its potential general nature.


The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut

Bastian Schirmer, Detlef Neumann
PMID: 34204101   DOI: 10.3390/ijms22116116

Abstract

Histamine is a pleiotropic mediator involved in a broad spectrum of (patho)-physiological processes, one of which is the regulation of inflammation. Compounds acting on three out of the four known histamine receptors are approved for clinical use. These approved compounds comprise histamine H1-receptor (H
R) antagonists, which are used to control allergic inflammation, antagonists at H
R, which therapeutically decrease gastric acid release, and an antagonist at H
R, which is indicated to treat narcolepsy. Ligands at H
R are still being tested pre-clinically and in clinical trials of inflammatory diseases, including rheumatoid arthritis, asthma, dermatitis, and psoriasis. These trials, however, documented only moderate beneficial effects of H
R ligands so far. Nevertheless, pre-clinically, H
R still is subject of ongoing research, analyzing various inflammatory, allergic, and autoimmune diseases. During inflammatory reactions in gut tissues, histamine concentrations rise in affected areas, indicating its possible biological effect. Indeed, in histamine-deficient mice experimentally induced inflammation of the gut is reduced in comparison to that in histamine-competent mice. However, antagonists at H
R, H
R, and H
R do not provide an effect on inflammation, supporting the idea that H
R is responsible for the histamine effects. In the present review, we discuss the involvement of histamine and H
R in inflammatory and inflammation-associated diseases of the gut.


The Implications of Pruritogens in the Pathogenesis of Atopic Dermatitis

Lai-San Wong, Yu-Ta Yen, Chih-Hung Lee
PMID: 34281281   DOI: 10.3390/ijms22137227

Abstract

Atopic dermatitis (AD) is a prototypic inflammatory disease that presents with intense itching. The pathophysiology of AD is multifactorial, involving environmental factors, genetic susceptibility, skin barrier function, and immune responses. A recent understanding of pruritus transmission provides more information about the role of pruritogens in the pathogenesis of AD. There is evidence that pruritogens are not only responsible for eliciting pruritus, but also interact with immune cells and act as inflammatory mediators, which exacerbate the severity of AD. In this review, we discuss the interaction between pruritogens and inflammatory molecules and summarize the targeted therapies for AD.


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